

Spectroscopic Data of γ -Himachalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *gamma-HIMACHALENE*

Cat. No.: *B1207338*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data available for the sesquiterpene γ -himachalene. The information is compiled from various spectral databases and scientific literature to aid in the identification, characterization, and further research of this natural compound.

Introduction

γ -Himachalene is a bicyclic sesquiterpene hydrocarbon with the molecular formula $C_{15}H_{24}$ and a molecular weight of 204.35 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is a common constituent of the essential oils of various plants, notably those of the *Cedrus* genus (cedarwood). This document presents the available mass spectrometry, carbon-13 nuclear magnetic resonance (^{13}C NMR), and infrared (IR) spectroscopy data for γ -himachalene. At present, detailed experimental 1H NMR data for γ -himachalene is not readily available in the public domain.

Spectroscopic Data

The spectroscopic data for γ -himachalene is summarized in the following tables.

Mass Spectrometry (MS)

Mass spectrometry data for γ -himachalene is available from the National Institute of Standards and Technology (NIST) database and PubChem.[\[1\]](#)[\[2\]](#) The gas chromatography-mass

spectrometry (GC-MS) analysis reveals a molecular ion peak and several characteristic fragment ions.

Table 1: Mass Spectrometry Data for γ -Himachalene

Property	Value	Source
Molecular Formula	$C_{15}H_{24}$	PubChem
Molecular Weight	204.35 g/mol	PubChem[1]
Molecular Ion (M^+)	m/z 204	PubChem[1], NIST[2]
Top Peak	m/z 119	PubChem[1]
Second Highest Peak	m/z 105	PubChem[1]

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) Spectroscopy

A ^{13}C NMR spectrum for (+)- γ -himachalene is available in the SpectraBase database.[5] The spectrum was recorded on a Varian CFT-20 instrument in deuterated chloroform ($CDCl_3$) as the solvent.[1] While a detailed peak list with assignments is not provided in the available resources, the spectrum serves as a reference for the identification of γ -himachalene.

Table 2: ^{13}C NMR Spectroscopic Data for γ -Himachalene

Parameter	Details	Source
Instrument	Varian CFT-20	PubChem[1]
Solvent	$CDCl_3$	SpectraBase[5]
Data Availability	Spectrum available	SpectraBase[5]

Infrared (IR) Spectroscopy

A vapor phase infrared spectrum of (+)- γ -himachalene is available in the SpectraBase database.[5][6] Specific absorption peak frequencies are not listed in the available

documentation, but the spectrum provides a characteristic fingerprint for the compound.

Table 3: Infrared (IR) Spectroscopy Data for γ -Himachalene

Parameter	Details	Source
Technique	Vapor Phase IR	SpectraBase[5][6]
Data Availability	Spectrum available	SpectraBase[5][6]

Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra for γ -himachalene are not explicitly published. However, based on common practices for the analysis of sesquiterpenes, the following general methodologies are likely to have been employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of sesquiterpenes is a standard technique for their identification and quantification in complex mixtures like essential oils.

A representative GC-MS protocol for sesquiterpene analysis would typically involve:

- Gas Chromatograph (GC): An Agilent 7890A or similar, coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector: Split/splitless injector, with an injection volume of approximately 1 μ L. The injector temperature would be set to around 250-280°C.
- Oven Temperature Program: A temperature gradient is typically used, for instance, starting at 50-60°C, holding for a few minutes, then ramping up to a final temperature of 280-300°C.
- Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass scan range would typically be from m/z 40 to 400.

- Data Analysis: The acquired mass spectra are compared with spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

A general protocol for acquiring ^{13}C NMR spectra of a sesquiterpene like γ -himachalene would include:

- Sample Preparation: Dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Spectrometer: A high-field NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a suitable frequency for ^{13}C nuclei (e.g., 100 or 125 MHz).
- Data Acquisition: Standard pulse programs for one-dimensional ^{13}C NMR with proton decoupling are used. Key parameters that would be set include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.
- Processing: The raw data (Free Induction Decay - FID) is processed by Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

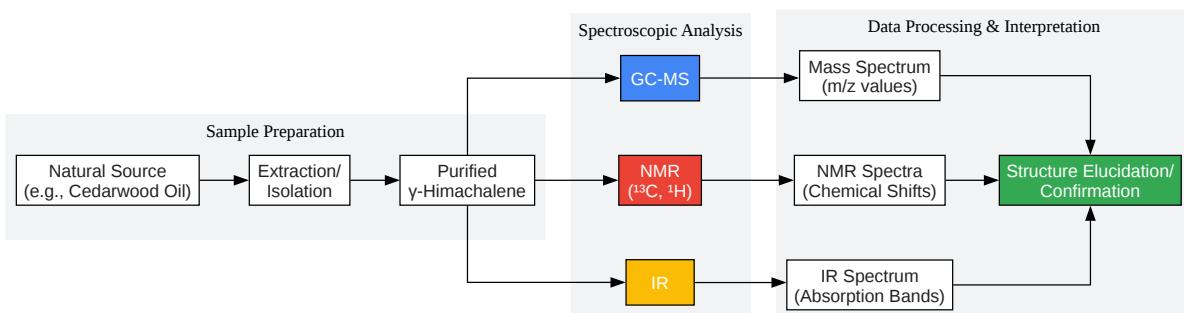
A typical protocol for obtaining a vapor phase IR spectrum involves:

- Sample Introduction: Injecting a small amount of the volatile compound into a heated gas cell.
- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition: The infrared radiation is passed through the gas cell, and the absorbance is measured over a range of wavenumbers (typically 4000 to 400 cm^{-1}).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like γ -himachalene.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of γ -himachalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. gamma-HIMACHALENE | C15H24 | CID 577062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. γ -HIMACHALENE [webbook.nist.gov]
- 3. (1S,6R)-gamma-himachalene | C15H24 | CID 24798698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 53111-25-4: γ -Himachalene | CymitQuimica [cymitquimica.com]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Data of γ -Himachalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1207338#spectroscopic-data-nmr-ir-ms-for-gamma-himachalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com